
Mosapride-d5 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mosapride-d5 N-Oxide is a labeled metabolite of Mosapride, a gastroprokinetic agent. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C21H20D5ClFN3O4 and a molecular weight of 442.92 .
Chemical Reactions Analysis
Mosapride-d5 N-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different oxidation states.
Reduction: It can be reduced to its parent compound, Mosapride, under reductive conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Mosapride-d5 N-Oxide is extensively used in scientific research, particularly in:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Mosapride and its metabolites.
Biology: The compound is used in studies involving the metabolism of Mosapride, helping to understand its pharmacokinetics and pharmacodynamics.
Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting gastrointestinal disorders.
Industry: It is used in the pharmaceutical industry for quality control and method validation
Mechanism of Action
Mosapride-d5 N-Oxide acts as a selective 5-HT4 receptor agonist, similar to its parent compound, Mosapride. This action stimulates gastric motility by enhancing the release of acetylcholine in the gastrointestinal tract. The molecular targets include the 5-HT4 receptors located on the enteric neurons, which play a crucial role in regulating gut motility .
Comparison with Similar Compounds
Mosapride-d5 N-Oxide is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. Similar compounds include:
Mosapride: The parent compound, which lacks the deuterium labeling.
Mosapride N-Oxide: The non-deuterated version of this compound.
Des-4-fluorobenzyl Mosapride-d5: Another deuterated metabolite of Mosapride.
These compounds share similar pharmacological properties but differ in their isotopic composition and specific applications in research.
Properties
CAS No. |
1246816-63-6 |
|---|---|
Molecular Formula |
C21H25ClFN3O4 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 |
InChI Key |
IMJYXYWPAQJNFA-ZBJDZAJPSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Synonyms |
4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


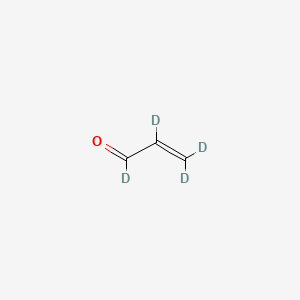
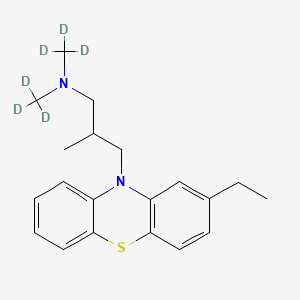
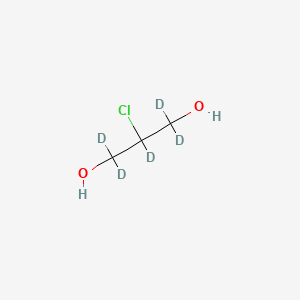

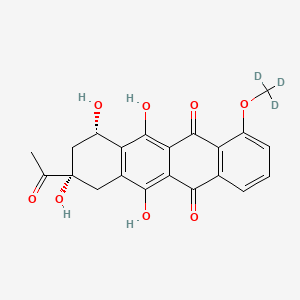
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
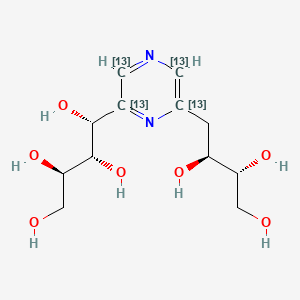

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)
